Benzo[b]thiophen-7-amine

Physical chemistry Formulation science Automated synthesis

Benzo[b]thiophen-7-amine (CAS 17402-91-4) is a primary heteroaromatic amine belonging to the aminobenzo[b]thiophene class, with the amine substituent located at the 7-position (peri to the ring sulfur atom). It has the molecular formula C₈H₇NS and a molecular weight of 149.21 g/mol.

Molecular Formula C8H7NS
Molecular Weight 149.21 g/mol
CAS No. 17402-91-4
Cat. No. B180693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[b]thiophen-7-amine
CAS17402-91-4
SynonymsBENZO[B]THIOPHEN-7-AMINE
Molecular FormulaC8H7NS
Molecular Weight149.21 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)N)SC=C2
InChIInChI=1S/C8H7NS/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5H,9H2
InChIKeyXATYIBVSSKQMDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzo[b]thiophen-7-amine (CAS 17402-91-4): Physicochemical Profile and Procurement-Relevant Specifications


Benzo[b]thiophen-7-amine (CAS 17402-91-4) is a primary heteroaromatic amine belonging to the aminobenzo[b]thiophene class, with the amine substituent located at the 7-position (peri to the ring sulfur atom) . It has the molecular formula C₈H₇NS and a molecular weight of 149.21 g/mol . The compound is typically supplied at ≥95% purity and is recommended for storage at 2–8 °C . Its calculated aqueous solubility is very low (0.84 g/L at 25 °C), and its predicted density is 1.294 ± 0.06 g/cm³ . This compound serves as a versatile building block in medicinal chemistry and materials science, particularly as a precursor for diarylamine antioxidants and antifungal agents prepared via palladium-catalyzed cross-coupling .

Why Benzo[b]thiophen-7-amine Cannot Be Casually Replaced by Its 5- or 6-Amino Positional Isomers


Although all aminobenzo[b]thiophene positional isomers share the same molecular formula (C₈H₇NS) and molecular weight (149.21 g/mol), the position of the amine group on the fused bicyclic scaffold fundamentally alters key physicochemical properties that directly impact experimental design, formulation, and procurement decisions. Critically, the 7-amine isomer exhibits a markedly different physical state and aqueous solubility compared to the 5- and 6-amine isomers . Furthermore, the peri relationship of the 7-NH₂ group to the thiophene sulfur atom creates a distinct electronic environment that influences NMR coupling patterns, oxidative stability, and reactivity in metal-catalyzed transformations . These differences mean that substituting one isomer for another without re-optimizing reaction conditions or biological assay parameters can lead to failed syntheses, irreproducible results, or misleading structure–activity conclusions.

Benzo[b]thiophen-7-amine: Quantified Differentiation Evidence Against Closest Positional Isomer Comparators


Physical State Divergence: 7-Amine Is a Low-Melting Solid or Liquid vs. Crystalline 5- and 6-Isomers

The 7-amine isomer does not have a reported melting point in standard physicochemical databases, in contrast to the 5-amine (mp 72–75 °C) and 6-amine (mp 115–116 °C) isomers, suggesting that the 7-amine exists as a low-melting solid or viscous liquid under ambient conditions . This physical state divergence has practical implications for handling, automated liquid dispensing, and solvent-free reaction protocols.

Physical chemistry Formulation science Automated synthesis

Aqueous Solubility: 7-Amine Exhibits ~5-Fold Higher Calculated Water Solubility Than 5-Amine

Benzo[b]thiophen-7-amine has a calculated aqueous solubility of 0.84 g/L (25 °C) using ACD/Labs software, whereas the 5-amine isomer has a reported solubility of 0.168 g/L (0.168 mg/mL) . This represents an approximately five-fold difference in predicted aqueous solubility, which can substantially influence compound dissolution rates in biological assay media and the achievable final concentration in cell-based or biochemical screens.

Aqueous solubility Bioassay design Formulation

NMR Coupling Constant J₆,₇ as a Sensitive Probe of Electronic Environment Unique to the 7-Position

In benzo[b]thiophene systems, the vicinal coupling constant J₆,₇ (between H6 and H7) varies directly and linearly with the electronegativity of substituents at C5 . This NMR-observable parameter is uniquely available for the 7-amine positional series and can serve as a quantitative electronic probe for SAR studies. The 5-amine and 6-amine isomers lack this peri relationship with the thiophene sulfur and therefore do not exhibit the same long-range coupling pattern with H3 .

NMR spectroscopy Electronic effects Structure elucidation

Synthetic Tractability in Buchwald–Hartwig C–N Cross-Coupling: 7-Amino as a Direct Coupling Partner

The 7-amino group of 2,3-dimethylbenzo[b]thiophen-7-amine participates directly in palladium-catalyzed Buchwald–Hartwig C–N cross-coupling with aryl bromides to afford 7-aryl- or 7-heteroarylamino derivatives in useful yields, using Pd(OAc)₂ (typically 3 mol%), rac-BINAP or Xantphos as ligand, and Cs₂CO₃ as base . In contrast, 3-aminobenzo[b]thiophenes bearing electron-withdrawing groups are significantly deactivated toward the same transformation, requiring modified conditions and affording lower yields . This differential reactivity establishes the 7-amine as a more tractable substrate for direct C–N bond-forming diversification.

Cross-coupling chemistry Medicinal chemistry Diarylamine synthesis

Antioxidant Pharmacophore: 7-Amino-Derived Diarylamines Exhibit Lower Oxidation Potentials Than BHA and BHT Standards

Diarylamine derivatives synthesized from the 7-amino-2,3-dimethylbenzo[b]thiophene scaffold were evaluated by cyclic voltammetry. These compounds exhibited lower first peak potentials (Ep/₂) than the synthetic antioxidant standards butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT), indicating higher reducing power . A reasonable inverse correlation was observed between Ep/₂ values and pEC₅₀ values obtained in DPPH radical scavenging assays, meaning that compounds with lower oxidation potentials also had better DPPH scavenging activity . This electrochemical–activity relationship is specifically established for the 7-amino scaffold series.

Antioxidant activity Electrochemistry Free radical scavenging

Antifungal Activity Against Fluconazole-Resistant Strains: 7-Amine-Derived Di(hetero)arylamines Show Broad-Spectrum Efficacy

Di(hetero)arylamine derivatives synthesized from the benzo[b]thiophene-7-amine scaffold were tested against clinically relevant Candida, Aspergillus, and dermatophyte species using CLSI broth macrodilution methodology . The most active compound displayed broad-spectrum activity against all tested fungal strains, including fluconazole-resistant fungi, with particularly low minimum inhibitory concentrations (MICs) against dermatophytes . Flow cytometry studies and inhibition of the dimorphic transition in Candida albicans further confirmed the biological activity of these 7-amine-derived compounds . In contrast, the 5-amine-derived Schiff bases require additional structural elaboration to achieve comparable antifungal potency .

Antifungal activity Drug resistance Candida Aspergillus

High-Value Application Scenarios for Benzo[b]thiophen-7-amine Based on Direct and Inferred Differentiation Evidence


Automated High-Throughput Synthesis of Diarylamine-Focused Compound Libraries

The low-melting or liquid physical state of benzo[b]thiophen-7-amine, combined with its established reactivity in Buchwald–Hartwig C–N cross-coupling (yields of 70–85% for related substrates), makes it an ideal building block for automated parallel synthesis platforms . Unlike the crystalline 5- and 6-amine isomers (mp 72–75 °C and 115–116 °C), the 7-amine can be directly dispensed by liquid handlers without pre-dissolution, reducing solvent waste and improving workflow efficiency for medicinal chemistry teams generating large compound arrays.

Antioxidant Lead Optimization Using Electrochemical Pre-Screening

Drug discovery programs targeting oxidative stress-related indications (neurodegeneration, cardiovascular disease, inflammatory conditions) can exploit the validated Ep/₂–pEC₅₀ correlation established specifically for the 7-amine-derived diarylamine series . By using cyclic voltammetry as a rapid filtering step, teams can triage dozens of virtual analogs to identify those with oxidation potentials below BHA and BHT before undertaking multi-step synthesis, significantly reducing the cost per qualified lead.

Antifungal Drug Discovery Targeting Azole-Resistant Pathogens

The documented broad-spectrum antifungal activity of 7-amine-derived di(hetero)arylamines against fluconazole-resistant Candida and dermatophyte clinical isolates positions this scaffold as a strategic starting point for next-generation antifungal development . Procurement of the 7-amine isomer specifically—rather than the 5-amine alternative—is warranted because the published SAR demonstrating anti-resistance activity was established on the 7-amino scaffold, and extrapolation to other positional isomers is not supported by available data.

Biophysical and Structural Biology Studies Leveraging Unique NMR Properties

The distinctive long-range ⁴J(H3–H7) coupling pathway, general in benzo[b]thiophene systems and responsive to the electronic environment at the 7-position, provides an intrinsic NMR probe for monitoring ligand–protein interactions, conformational changes, or metabolic transformations without requiring isotopic labeling . This feature is absent in the 5- and 6-amine positional isomers and offers a cost-effective analytical advantage for structural biology and fragment-based drug discovery groups.

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